molecular formula C12H19NO B1587247 N-(2-Methoxybenzyl)butan-1-amine CAS No. 893611-23-9

N-(2-Methoxybenzyl)butan-1-amine

Cat. No.: B1587247
CAS No.: 893611-23-9
M. Wt: 193.28 g/mol
InChI Key: QNRGPPFYKDTUIQ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)butan-1-amine (CAS: 893611-23-9) is a secondary amine featuring a butan-1-amine chain linked to a 2-methoxy-substituted benzyl group. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. The compound is structurally characterized by the methoxy group at the ortho position of the benzyl ring, which influences steric and electronic properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRGPPFYKDTUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405996
Record name N-(2-Methoxyphenylmethyl)butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-23-9
Record name N-(2-Methoxyphenylmethyl)butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)butan-1-amine typically involves the reaction of 2-methoxybenzyl bromide with butylamine under suitable reaction conditions . This reaction proceeds through nucleophilic substitution, where the butylamine displaces the bromide ion from the 2-methoxybenzyl bromide, forming the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxybenzyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Imines or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Organic Chemistry

N-(2-Methoxybenzyl)butan-1-amine serves as a reagent and auxiliary agent in organic synthesis, facilitating the preparation of complex organic molecules. It is particularly valuable in the synthesis of biologically active compounds, including potential drug candidates.

Table 1: Applications in Organic Chemistry

Application AreaDescription
Synthesis of PrecursorsUsed in preparing active pharmaceutical ingredients and bioactive molecules.
CatalysisActs as a catalyst in various organic reactions.

Biological Applications

This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in several neurological processes. Its potential pharmacological applications include modulation of neurotransmitter activity, making it a candidate for treating psychiatric disorders .

Case Study: Neurotransmitter Modulation
Research indicates that this compound influences neurotransmitter release and receptor activity, demonstrating significant biological activity that warrants further investigation into its therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of antibacterial agents. Its structure allows for modifications that can enhance antibacterial properties, making it a focus for developing new pharmaceuticals .

Table 2: Medicinal Applications

Application AreaExample Compounds
Antibacterial AgentsIntermediate for synthesizing novel antibiotics.

Environmental Science

Recent studies have explored the use of amine-based compounds like this compound in carbon dioxide capture technologies. These compounds can be engineered to enhance CO2 adsorption capabilities, contributing to efforts aimed at reducing atmospheric CO2 levels .

Case Study: CO2 Capture
Research has demonstrated that amine-based materials effectively capture CO2 from the atmosphere and convert it into higher-value products, highlighting their potential role in addressing climate change.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)butan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methoxybenzyl moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chain Length and Substitution Patterns

The following compounds are key structural analogs of N-(2-Methoxybenzyl)butan-1-amine:

Table 1: Structural and Physicochemical Comparisons
Compound Name Benzyl Substituent Amine Chain CAS Number Key Properties
This compound 2-methoxy Butan-1-amine 893611-23-9 Liquid; irritant
25B-NBOMe (N-(2-Methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine) 2-methoxy Ethan-1-amine 919797-23-8 Potent hallucinogen; 5-HT2A agonist
N-(2-Methoxybenzyl)propan-1-amine 2-methoxy Propan-1-amine 807343-01-7 Shorter chain; higher volatility
N-(4-Methoxybenzyl)butan-1-amine 4-methoxy Butan-1-amine N/A Improved solubility in polar solvents
N-(2-Methylbenzyl)butan-1-amine 2-methyl Butan-1-amine N/A Methyl substitution reduces polarity

Key Observations :

  • Chain Length : The butan-1-amine chain in the target compound increases lipophilicity compared to ethan-1-amine (e.g., 25B-NBOMe) or propan-1-amine derivatives. This may enhance membrane permeability but reduce aqueous solubility .

Pharmacological and Toxicological Profiles

Key Findings :

  • NBOMe Derivatives: The ethan-1-amine chain in 25B-NBOMe facilitates strong 5-HT2A receptor binding, leading to hallucinogenic effects. The butan-1-amine chain in the target compound may alter receptor interactions due to increased chain flexibility and hydrophobicity .
  • Safety : All benzylamine derivatives exhibit irritant properties, necessitating careful handling .

Analytical Characterization

  • Mass Spectrometry : NBOMe compounds produce characteristic fragments (e.g., m/z 121.0648 for the N-(2-methoxybenzyl) group). The butan-1-amine chain in the target compound may yield additional fragments like m/z 57.07 (C₄H₉N⁺) .
  • NMR : The ortho-methoxy group in the target compound causes distinct aromatic proton splitting compared to para-substituted analogs .

Biological Activity

N-(2-Methoxybenzyl)butan-1-amine, a compound synthesized from 2-methoxybenzylamine and butyraldehyde, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential therapeutic applications based on recent research findings.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10–33
SW1116 (Colon)7.29

The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer models like MCF-7 and MDA-MB-231 .

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In studies utilizing RAW 264.7 murine macrophages, the compound was evaluated for its ability to inhibit nitric oxide production, a key mediator in inflammatory responses.

Tested Concentration NO Production Inhibition (%) IC50 (µM)
6.2419.86.24

These findings suggest that the compound may modulate inflammatory pathways, providing a basis for further exploration in inflammatory disease models .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Acyclic amines similar to this compound have demonstrated significant activity against various bacterial strains and biofilm formation.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli200 µg/mL
S. aureus100 µg/mL

This antimicrobial activity indicates potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, supporting its role as a potential anticancer agent .
  • Inflammation Model : In vivo models of inflammation demonstrated that the compound significantly reduced markers of inflammation when administered prior to inflammatory stimuli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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